molecular formula C7H11N3O B11724955 (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine

(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine

Cat. No.: B11724955
M. Wt: 153.18 g/mol
InChI Key: HBGQPRHSTOKDGN-TWGQIWQCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3-diketones with hydrazine monohydrate. This reaction is followed by the formation of pyrazoline intermediates, which are then oxidized to form pyrazoles . The reaction conditions often include mild temperatures and the use of solvents such as ethanol.

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, may involve catalytic processes. For example, ruthenium-catalyzed hydrogen transfer reactions or copper-catalyzed aerobic oxidative cyclization can be employed to produce pyrazoles in high yields .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and various catalysts like ruthenium or copper .

Major Products

The major products formed from these reactions are typically substituted pyrazoles, which can have various functional groups depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. For instance, pyrazole compounds can inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(NZ)-N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3/b9-6-

InChI Key

HBGQPRHSTOKDGN-TWGQIWQCSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C(=N\O)/C

Canonical SMILES

CCN1C=CC(=N1)C(=NO)C

Origin of Product

United States

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